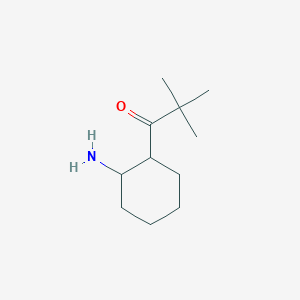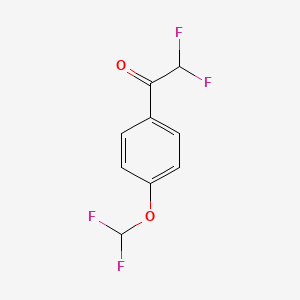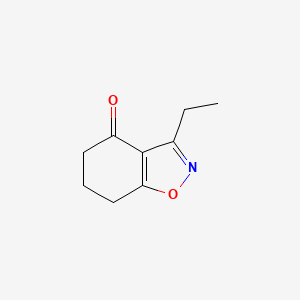
1-(Thietan-3-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thietan-3-yl)propan-1-amine is an organic compound with the molecular formula C6H13NS It belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions: 1-(Thietan-3-yl)propan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-chloropropylamine with thietane-3-thiol. The reaction typically occurs under basic conditions, using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the thiol group, facilitating the nucleophilic attack on the alkyl halide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like distillation or chromatography.
化学反応の分析
Types of Reactions: 1-(Thietan-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, aldehydes, ketones.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Amides, imines.
科学的研究の応用
1-(Thietan-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1-(Thietan-3-yl)propan-1-amine exerts its effects depends on its interaction with molecular targets. The sulfur atom in the thietane ring can form strong interactions with metal ions or enzyme active sites, potentially inhibiting their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
類似化合物との比較
Thietane: The parent compound of the thietane family, lacking the propan-1-amine side chain.
Thietan-3-amine: A simpler analog with only the thietane ring and an amine group.
1-(Thietan-3-yl)ethan-1-amine: A structurally similar compound with an ethyl side chain instead of a propyl group.
Uniqueness: 1-(Thietan-3-yl)propan-1-amine is unique due to its specific combination of a thietane ring and a propan-1-amine side chain. This structure provides distinct chemical reactivity and potential biological activity compared to other thietane derivatives.
特性
分子式 |
C6H13NS |
|---|---|
分子量 |
131.24 g/mol |
IUPAC名 |
1-(thietan-3-yl)propan-1-amine |
InChI |
InChI=1S/C6H13NS/c1-2-6(7)5-3-8-4-5/h5-6H,2-4,7H2,1H3 |
InChIキー |
TZETVYDWQKXGHL-UHFFFAOYSA-N |
正規SMILES |
CCC(C1CSC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




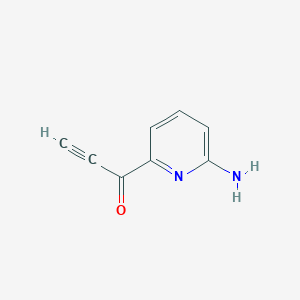

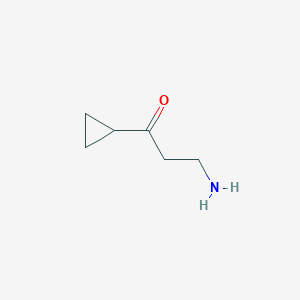
![6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13188126.png)

